

Introduction: The Role of Isotopic Labeling in Modern Drug Development

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Compound of Interest

Compound Name: 3-Methyl-1H-Indole-d8

CAS No.: 697807-03-7

Cat. No.: B569937

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In the landscape of pharmaceutical research and development, the pursuit of precision and accuracy is paramount. Isotope-labeled compounds are indispensable tools that enable researchers to trace, quantify, and characterize molecules within complex biological systems. [1][2] Stable isotopes, such as deuterium (^2H), carbon-13 (^{13}C), and nitrogen-15 (^{15}N), are particularly valuable as they are non-radioactive and do not alter the fundamental chemical properties of the molecule. [2][3] **3-Methyl-1H-Indole-d8** (also known as Skatole-d8) is a deuterated analog of 3-Methylindole (Skatole), a compound naturally produced from tryptophan in the digestive tract. [4][5][6] By replacing eight hydrogen atoms with deuterium, this labeled standard provides a distinct mass shift for mass spectrometry and a unique signature in nuclear magnetic resonance, making it an ideal internal standard for pharmacokinetic (ADME), metabolic, and bioanalytical studies. [1][7] This guide provides a detailed technical analysis of the NMR and mass spectrometry data for **3-Methyl-1H-Indole-d8**, offering field-proven insights for its application.

Physicochemical Properties of 3-Methyl-1H-Indole-d8

Property	Value	Source(s)
Chemical Name	3-(Methyl-d3)-1H-indole-2,4,5,6,7-d5	[4]
Synonyms	Skatole-d8, β -Methylindole-d8	[4]
CAS Number	697807-03-7	[4][8]
Molecular Formula	C ₉ HD ₈ N	[4]
Molecular Weight	139.22 g/mol	[4]
Appearance	Off-White to Pale Beige Solid	[4]
Unlabeled CAS	83-34-1	[8]
Unlabeled MW	131.17 g/mol	[6][9]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating molecular structure. The substitution of hydrogen with deuterium profoundly alters the resulting spectra, providing a clear and unambiguous way to differentiate the labeled standard from its natural counterpart.

The Causality of Deuteration in NMR

- ¹H NMR: Deuterium (²H) has a different gyromagnetic ratio than protium (¹H) and resonates at a completely different frequency. Therefore, in a standard ¹H NMR experiment, the deuterium atoms are "silent." This results in the disappearance of signals corresponding to the positions that have been deuterated. For **3-Methyl-1H-Indole-d8**, this means the signals for the methyl group and all aromatic protons on the indole ring will be absent.
- ¹³C NMR: Deuterium possesses a nuclear spin (I=1). This causes it to couple with adjacent ¹³C nuclei, splitting the carbon signal into a multiplet according to the 2nI+1 rule. For a carbon bonded to a single deuterium (CD), the signal splits into a 1:1:1 triplet. For a CD₃ group, the signal is a more complex multiplet. This C-D coupling is a definitive indicator of deuteration at a specific carbon position.

Expected ^1H NMR Spectrum

A ^1H NMR spectrum of **3-Methyl-1H-Indole-d8** is expected to be remarkably simple. The only observable peaks would be:

- Residual Solvent Peak: A small peak from the non-deuterated portion of the NMR solvent (e.g., CHCl_3 in CDCl_3 at ~ 7.26 ppm).[10]
- N-H Proton: A potentially broad singlet for the indole N-H proton. This proton is exchangeable and its visibility and chemical shift can vary depending on the solvent, concentration, and water content. In many cases, it may exchange with deuterium from the solvent and disappear entirely.

The characteristic signals of unlabeled 3-methylindole—the aromatic protons between 7-8 ppm and the methyl singlet around 2.3 ppm—will be absent.[6][11]

Expected ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a wealth of information. While the chemical shifts of the carbon atoms in **3-Methyl-1H-Indole-d8** will be very similar to those of the unlabeled compound, their multiplicities will be different due to C-D coupling.

Diagram 1: Structure of **3-Methyl-1H-Indole-d8**

Caption: Structure of **3-Methyl-1H-Indole-d8** showing deuterated positions.

Table 2: Predicted ^{13}C NMR Data for **3-Methyl-1H-Indole-d8** (Based on typical shifts for unlabeled 3-Methylindole)

Carbon Position	Approx. Chemical Shift (δ , ppm)	Expected Multiplicity (Proton Decoupled)	Rationale
C2	~122	Triplet (1:1:1)	Coupled to one deuterium atom.
C3	~111	Singlet (or very narrow multiplet)	Quaternary carbon, no directly attached deuterium.
C3a	~129	Singlet	Quaternary carbon.
C4	~119	Triplet (1:1:1)	Coupled to one deuterium atom.
C5	~122	Triplet (1:1:1)	Coupled to one deuterium atom.
C6	~120	Triplet (1:1:1)	Coupled to one deuterium atom.
C7	~111	Triplet (1:1:1)	Coupled to one deuterium atom.
C7a	~136	Singlet	Quaternary carbon.
-CD ₃	~10	Heptet (1:3:6:7:6:3:1) or complex multiplet	Coupled to three deuterium atoms.

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The predicted multiplicities are key identifiers.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is a cornerstone of quantitative bioanalysis, where isotopically labeled internal standards are critical for achieving high accuracy and precision.^[1]

The Causality of Deuteration in MS

The core principle is straightforward: replacing a hydrogen atom (atomic mass ≈ 1.008 Da) with a deuterium atom (atomic mass ≈ 2.014 Da) increases the mass of the molecule by approximately 1 Da per substitution. For **3-Methyl-1H-Indole-d8**, the mass is increased by ~ 8 Da compared to its unlabeled form. This significant mass shift allows a mass spectrometer to easily distinguish the internal standard from the unlabeled analyte, even if they co-elute chromatographically.[7] This is the foundation of the stable isotope dilution assay, a gold standard for quantification.[12]

Expected Mass Spectrum

- Unlabeled 3-Methylindole (C_9H_9N): The molecular ion peak $[M+H]^+$ would appear at an m/z of approximately 132.18.[9][13]
- Labeled **3-Methyl-1H-Indole-d8** (C_9HD_8N): The molecular ion peak $[M+H]^+$ is expected at an m/z of approximately 140.23. The +8 Da mass shift provides a clean, well-separated signal for quantification.

Table 3: Comparative Mass Spectrometry Data

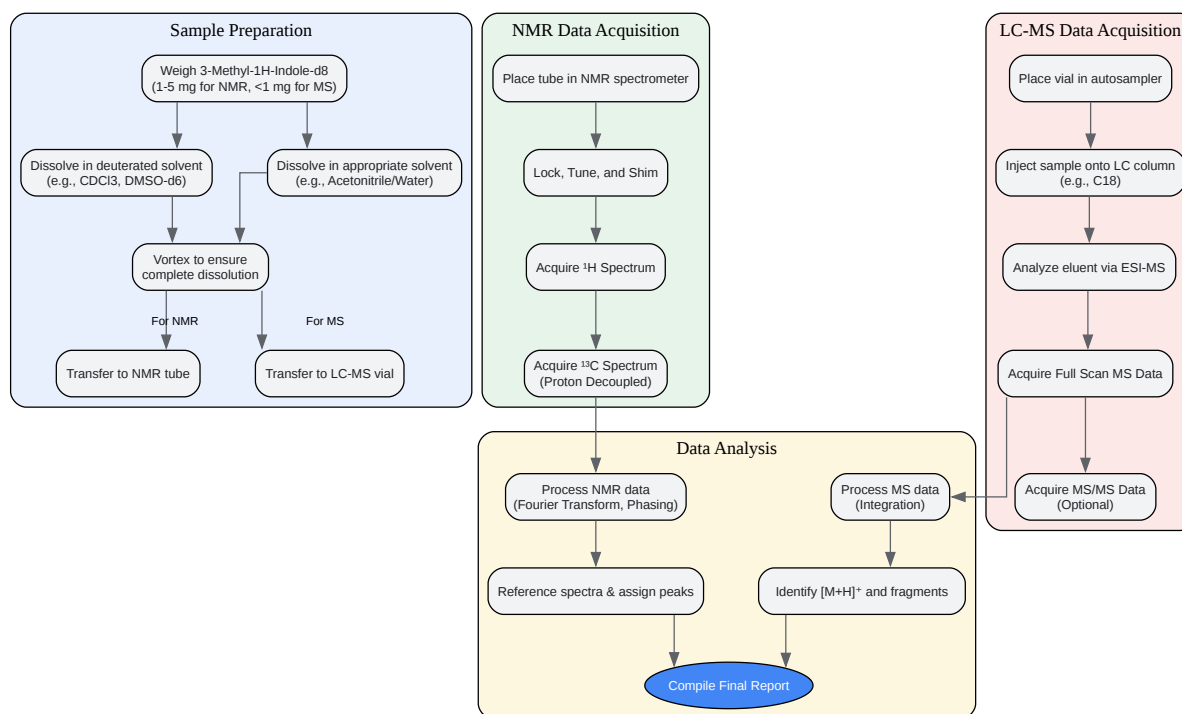
Compound	Molecular Formula	Exact Mass	Expected $[M+H]^+$ (m/z)
3-Methyl-1H-Indole	C_9H_9N	131.17	~ 132.18
3-Methyl-1H-Indole-d8	C_9HD_8N	139.22	~ 140.23

The fragmentation pattern in tandem MS (MS/MS) would also be expected to show a corresponding +8 Da shift for any fragments that retain all the deuterium labels. This provides an additional layer of specificity and confidence in analytical methods.

Part 3: Experimental Protocols & Workflows

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols provide a validated framework for acquiring high-quality NMR and MS data.

Diagram 2: Analytical Workflow for Characterization



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Caption: General workflow for NMR and LC-MS analysis of **3-Methyl-1H-Indole-d8**.

Protocol 1: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 1-5 mg of **3-Methyl-1H-Indole-d8** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
- Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer.
- Setup: Lock onto the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies and perform shimming to optimize magnetic field homogeneity.
- ¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A small number of scans (e.g., 8-16) is typically sufficient.
- ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
- Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.[10]

Protocol 2: LC-MS Sample Preparation and Acquisition

- Preparation: Prepare a stock solution of **3-Methyl-1H-Indole-d8** (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile. Serially dilute this stock to a working concentration suitable for the instrument's sensitivity (e.g., 1-100 ng/mL). The final solution should be in a solvent compatible with the mobile phase.
- Instrumentation: Place the sample vial in the autosampler of the LC-MS system.
- Chromatography: Inject a small volume (e.g., 1-10 µL) onto a reverse-phase column (e.g., C18). Use a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), to elute the compound.

- Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.
- Data Acquisition:
 - Full Scan: Perform a full scan analysis over a relevant m/z range (e.g., 100-200 Da) to identify the $[M+H]^+$ ion at m/z ~140.23.
 - Tandem MS (MS/MS): To confirm identity, perform a product ion scan by isolating the precursor ion (m/z 140.23) and fragmenting it to observe characteristic product ions.

Conclusion

3-Methyl-1H-Indole-d8 is a vital tool for researchers in drug development and related fields. Its unique spectral properties, born from the strategic substitution of hydrogen with deuterium, provide the analytical clarity required for rigorous quantitative and structural studies. A thorough understanding of its expected NMR and mass spectra, as outlined in this guide, is essential for its effective implementation as an internal standard. By following validated protocols and appreciating the underlying scientific principles, researchers can leverage this compound to generate reliable, reproducible, and high-integrity data, ultimately accelerating the pace of scientific discovery.

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